3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375472-81-3
VCID: VC2873016
InChI: InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H
SMILES: C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl
Molecular Formula: C10H9ClF3N
Molecular Weight: 235.63 g/mol

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride

CAS No.: 1375472-81-3

Cat. No.: VC2873016

Molecular Formula: C10H9ClF3N

Molecular Weight: 235.63 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride - 1375472-81-3

Specification

CAS No. 1375472-81-3
Molecular Formula C10H9ClF3N
Molecular Weight 235.63 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride
Standard InChI InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H
Standard InChI Key ISPFNAINOKCPRS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl
Canonical SMILES C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl

Introduction

Physical and Chemical Properties

Structural Information

The molecular structure of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride features several key functional groups that define its chemical behavior. Table 1 summarizes the essential structural and identifying information for this compound.

Table 1: Structural and Identifying Information

PropertyValue
CAS Number1375472-81-3
Molecular FormulaC₁₀H₉ClF₃N
Molecular Weight235.63 g/mol
IUPAC Name3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride
Standard InChIInChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H
Standard InChIKeyISPFNAINOKCPRS-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C#CCN)C(F)(F)F.Cl

Physical Characteristics

While specific physical data for this exact compound is limited in the available literature, some properties can be inferred based on its structure and related compounds. The hydrochloride salt form typically appears as a crystalline solid at room temperature and exhibits enhanced water solubility compared to its free amine form. The trifluoromethyl group contributes to the compound's lipophilicity and can influence its solubility profile in various organic solvents.

Chemical Reactivity Profile

The chemical reactivity of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is governed by three main functional groups:

  • The trifluoromethyl group (CF₃): This electron-withdrawing group affects the electron density distribution in the phenyl ring, influencing the reactivity of the alkyne functionality.

  • The terminal alkyne group: Provides a site for various transformations including click chemistry, metal-catalyzed coupling reactions, and addition reactions.

  • The primary amine (as hydrochloride salt): Offers opportunities for further functionalization through nucleophilic substitution, amide formation, and other nitrogen-centered reactions.

Synthesis and Preparation

Laboratory Preparation Methods

A typical laboratory preparation might proceed as follows:

Table 2: General Synthetic Approach

StepProcessReagents/Conditions
1Sonogashira Coupling4-(Trifluoromethyl)iodobenzene, protected propargylamine, Pd catalyst, Cu co-catalyst, base
2DeprotectionRemoval of protecting group from the amine (specific reagents depend on protection strategy)
3Salt FormationTreatment of free amine with anhydrous HCl in an appropriate solvent (e.g., diethyl ether)
4PurificationRecrystallization, typically from an appropriate solvent system

The reaction conditions and purification methods are crucial for obtaining high-quality material suitable for research applications. Temperature control, exclusion of moisture, and careful selection of solvents are particularly important considerations for successful synthesis.

Quality Control and Characterization

For research applications, the purity and structural confirmation of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride are typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • High-Performance Liquid Chromatography (HPLC)

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